molecular formula C21H17N3O5 B4050840 3-(benzoylamino)-N-(2-methoxy-4-nitrophenyl)benzamide

3-(benzoylamino)-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B4050840
M. Wt: 391.4 g/mol
InChI Key: FBTCDCGMRJKVLG-UHFFFAOYSA-N
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Description

3-(benzoylamino)-N-(2-methoxy-4-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C21H17N3O5 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.11682065 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

A study demonstrated the effect of substituents on the corrosion inhibition behavior of N-Phenyl-benzamide derivatives for mild steel in acidic environments. The presence of methoxy and nitro substituents influenced the inhibition efficiency, with methoxy substituents enhancing it. These compounds adsorbed strongly at the metal/electrolyte interfaces, acting as corrosion inhibitors, a property supported by experimental and computational studies (Mishra et al., 2018).

Synthetic Methodology

The utility of 4-methoxybenzyl-4-nitrophenylcarbonate as a reagent for the N-protection of amidinonaphthol highlights the relevance of derivatives in synthetic organic chemistry. This method is particularly suited for the solution-phase synthesis of substituted benzamidines, demonstrating the versatility of these compounds in constructing complex molecules (Bailey et al., 1999).

Electrochemical Behavior

Research on the electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine derivatives in protic medium sheds light on the redox properties of these compounds. Their reduction and oxidation pathways suggest potential applications in electrochemical sensors and organic electronics (David et al., 1995).

Pharmacological Activity

Benzamide derivatives have been investigated for their potential as serotonin receptor agonists, highlighting their significance in drug development for gastrointestinal motility disorders. These studies provide a foundation for the design of new therapeutic agents with improved pharmacokinetic profiles (Sonda et al., 2003).

Properties

IUPAC Name

3-benzamido-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-29-19-13-17(24(27)28)10-11-18(19)23-21(26)15-8-5-9-16(12-15)22-20(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTCDCGMRJKVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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